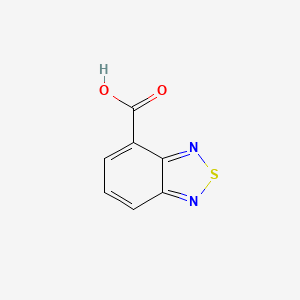

2,1,3-Benzothiadiazole-4-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,1,3-benzothiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDGZMOKXTUMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383577 | |

| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-57-5 | |

| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid, a key building block in the development of novel therapeutic agents and functional organic materials. This document details a reliable synthetic protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

2,1,3-Benzothiadiazole and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in various intermolecular interactions make them attractive scaffolds for the design of molecules with diverse biological activities and optoelectronic applications. Specifically, the introduction of a carboxylic acid moiety at the 4-position of the benzothiadiazole ring provides a crucial handle for further chemical modifications, such as amide bond formation, esterification, and the introduction of other functional groups, enabling the exploration of a wider chemical space in drug discovery and materials development.

Synthetic Pathway

The synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid can be achieved through a two-step process starting from the commercially available 2,1,3-Benzothiadiazole. The initial step involves the regioselective bromination at the 4-position, followed by a palladium-catalyzed carboxylation reaction.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a detailed guide for the preparation of 2,1,3-Benzothiadiazole-4-carboxylic acid.

Step 1: Synthesis of 4-Bromo-2,1,3-benzothiadiazole

Materials:

-

2,1,3-Benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,1,3-Benzothiadiazole (1.0 eq) in trifluoroacetic acid (0.5 M), add N-bromosuccinimide (1.05 eq) portionwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Bromo-2,1,3-benzothiadiazole as a solid.

Step 2: Synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid

Materials:

-

4-Bromo-2,1,3-benzothiadiazole

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Triethylamine (Et₃N)

-

Formic acid (HCOOH)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-2,1,3-benzothiadiazole (1.0 eq) in anhydrous dimethylformamide (0.2 M).

-

Add Palladium(II) Acetate (0.05 eq) and Xantphos (0.10 eq) to the solution.

-

Add triethylamine (3.0 eq) followed by formic acid (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

After cooling to room temperature, pour the mixture into 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2,1,3-Benzothiadiazole-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid.

| Parameter | Step 1: Bromination | Step 2: Carboxylation |

| Starting Material | 2,1,3-Benzothiadiazole | 4-Bromo-2,1,3-benzothiadiazole |

| Key Reagents | N-Bromosuccinimide, Trifluoroacetic acid | Pd(OAc)₂, Xantphos, Triethylamine, Formic acid |

| Solvent | Trifluoroacetic acid | Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature | 80 °C |

| Reaction Time | 12 hours | 16 hours |

| Typical Yield | 85-95% | 70-85% |

| Product Purity | >98% (after chromatography) | >98% (after purification) |

| Analytical Data | Conforms to structure by ¹H NMR and MS | Conforms to structure by ¹H NMR, ¹³C NMR, and MS |

Conclusion

This guide provides a detailed and reproducible protocol for the synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid. The presented two-step pathway offers a reliable method for obtaining this valuable building block in good yields and high purity. The structured presentation of experimental procedures and quantitative data aims to facilitate the successful implementation of this synthesis in research and development settings. The availability of this key intermediate will undoubtedly accelerate the discovery and development of novel molecules with potential applications in medicine and materials science.

Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2,1,3-Benzothiadiazole-4-carboxylic acid, a versatile heterocyclic compound with significant potential in the development of novel fluorophores and pharmacologically active agents. Due to its unique electronic structure, this molecule exhibits interesting photophysical characteristics that are highly sensitive to its environment, making a thorough understanding of its spectroscopic behavior crucial for its application in research and drug development.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in materials science and medicinal chemistry.[1][2] The electron-withdrawing nature of the thiadiazole ring fused to a benzene ring often results in compounds with intramolecular charge transfer (ICT) characteristics, leading to desirable photophysical properties such as large Stokes shifts and solvatochromism.[3][4] The inclusion of a carboxylic acid moiety at the 4-position provides a handle for further functionalization, such as esterification or amidation, allowing for the fine-tuning of its properties and its incorporation into larger molecular frameworks. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) absorption, and fluorescence spectroscopic properties of 2,1,3-Benzothiadiazole-4-carboxylic acid, providing both quantitative data and detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,1,3-Benzothiadiazole-4-carboxylic acid and its derivatives. For comparative purposes, data for the parent 2,1,3-benzothiadiazole and related ester derivatives are also included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,1,3-Benzothiadiazole-4-carboxylic acid. The chemical shifts and coupling constants of the protons and carbon atoms provide detailed information about the electronic environment within the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 2,1,3-Benzothiadiazole | CDCl₃ | δ 7.97 (dd, J = 8.9, 0.9 Hz, 2H), 7.53 (dd, J = 6.7, 0.9 Hz, 2H)[3] |

| 2,1,3-Benzothiadiazole | Acetone-d₆ | δ 8.05 (dd, J = 8.9, 1.1 Hz, 2H), 7.72 (dd, J = 6.6, 1.1 Hz, 2H)[3] |

| 2,1,3-Benzothiadiazole-4-carboxylic Acid | DMSO-d₆ | No specific data available in the search results. Expected signals: Aromatic protons (δ 7.5-8.5 ppm), Carboxylic acid proton (δ > 10 ppm, broad). |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2,1,3-Benzothiadiazole-4-carboxylic Acid | Not specified | No specific data available in the search results. Expected signals: Aromatic carbons (δ 120-155 ppm), Carboxylic carbon (δ ~165-185 ppm).[5][6] |

| Diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate | CDCl₃ | δ 166.30, 150.59, 139.54, 138.09, 130.46, 130.41, 130.18, 113.07, 61.19, 14.40[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,1,3-Benzothiadiazole-4-carboxylic acid is characterized by the vibrational frequencies of the carboxylic acid group and the benzothiadiazole core.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |

| O-H bend (Carboxylic acid) | 960 - 900 | Broad, Medium |

Note: The C=O stretching frequency is lowered due to conjugation with the aromatic ring.[5][8]

UV-Vis Absorption and Fluorescence Spectroscopy

2,1,3-Benzothiadiazole derivatives are known for their interesting photophysical properties, which are often characterized by intramolecular charge transfer (ICT) from the benzene ring to the electron-deficient thiadiazole moiety. This results in a large Stokes shift, which is the difference between the absorption and emission maxima.[3][4]

Table 4: UV-Vis Absorption and Fluorescence Data for a 2,1,3-Benzothiadiazole Carboxylic Acid Derivative in DMF [3]

| Parameter | Value |

| Absorption Maximum (λabs) | ~385 nm |

| Emission Maximum (λem) | 502 nm |

| Stokes Shift | ~6050 cm⁻¹ (117 nm) |

The photophysical properties of these compounds are often highly dependent on the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the emission maximum typically shifts to longer wavelengths (a red-shift) due to the stabilization of the more polar excited state.[9]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2,1,3-Benzothiadiazole-4-carboxylic acid

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,1,3-Benzothiadiazole-4-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required. Due to the carboxylic acid group, DMSO-d₆ is often a good choice for solubility.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

FTIR Spectroscopy

Objective: To identify the functional groups in 2,1,3-Benzothiadiazole-4-carboxylic acid.

Materials:

-

2,1,3-Benzothiadiazole-4-carboxylic acid

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method): [10][11]

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of 2,1,3-Benzothiadiazole-4-carboxylic acid to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of 2,1,3-Benzothiadiazole-4-carboxylic acid and investigate its solvatochromic behavior.

Materials:

-

2,1,3-Benzothiadiazole-4-carboxylic acid

-

Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, DMF)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 2,1,3-Benzothiadiazole-4-carboxylic acid in a suitable solvent (e.g., DMF) at a concentration of approximately 1 mM.

-

Prepare a series of dilute solutions (e.g., 1-10 µM) in the different solvents of interest by serial dilution from the stock solution. The final absorbance at the λmax should ideally be between 0.1 and 1.0 for absorption measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.

-

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of each solution from approximately 250 nm to 600 nm using the respective pure solvent as a blank.

-

Determine the wavelength of maximum absorption (λabs).

-

-

Fluorescence Emission Measurement:

-

Excite each sample at its λabs.

-

Record the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to the near-infrared region (e.g., 400 nm to 700 nm).

-

Determine the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹).

-

Plot the absorption and emission maxima as a function of solvent polarity parameters (e.g., Lippert-Mataga plots) to analyze the solvatochromic effects.

-

Experimental Workflow and Data Interpretation

The spectroscopic characterization of 2,1,3-Benzothiadiazole-4-carboxylic acid follows a logical workflow designed to provide a comprehensive understanding of its structure and photophysical properties.

Caption: Workflow for the spectroscopic characterization of 2,1,3-Benzothiadiazole-4-carboxylic acid.

This workflow begins with the synthesis and purification of the compound. The initial structural confirmation is typically performed using NMR spectroscopy, while FTIR is used to verify the presence of key functional groups. Subsequently, UV-Vis and fluorescence spectroscopy are employed to investigate the photophysical properties. The data from all techniques are then integrated to build a complete profile of the molecule's structure and behavior.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of 2,1,3-Benzothiadiazole-4-carboxylic acid. While specific experimental data for the 4-carboxylic acid isomer is not extensively available in the public domain, the information from closely related derivatives, in conjunction with the general principles of spectroscopy, allows for a robust characterization. The presented experimental protocols offer a clear roadmap for researchers to obtain high-quality spectroscopic data for this and similar compounds. A comprehensive understanding of the spectroscopic properties is paramount for the rational design and application of 2,1,3-benzothiadiazole-based molecules in the fields of materials science and drug discovery.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 4. 3529-57-5 CAS MSDS (2,1,3-BENZOTHIADIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,1,3-Benzothiadiazole-4-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, relevant physicochemical properties, and detailed experimental protocols for determining solubility.

Core Concepts and Physicochemical Properties

2,1,3-Benzothiadiazole-4-carboxylic acid is a bicyclic aromatic compound featuring a benzene ring fused to a thiadiazole ring, with a carboxylic acid substituent. Its molecular structure, combining a polar carboxylic acid group with a larger, less polar benzothiadiazole core, dictates its solubility behavior in various organic solvents. The interplay between the hydrogen-bonding capabilities of the carboxylic acid and the overall molecular size and aromaticity governs its dissolution profile.

A derivative, 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid, has been noted to be soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in water[1]. This suggests that 2,1,3-Benzothiadiazole-4-carboxylic acid itself is likely to exhibit good solubility in highly polar aprotic solvents like DMSO. The parent compound, 1,2,3-benzothiadiazole, is described as being soluble in organic solvents[2].

Table 1: Physicochemical Properties of 2,1,3-Benzothiadiazole-4-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂S | [3][4] |

| Molecular Weight | 180.18 g/mol | [3][4] |

| Melting Point | 145.5 °C | [3] |

| Boiling Point | 368.7 °C at 760 mmHg | [3] |

| Density | 1.608 g/cm³ | [3] |

| pKa | Data not available | |

| LogP (XLogP3) | 1.38950 | [3] |

Qualitative Solubility Profile

Table 2: Inferred Qualitative Solubility of 2,1,3-Benzothiadiazole-4-carboxylic acid

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, capable of strong hydrogen bond acceptance. A derivative is known to be soluble in DMSO[1]. |

| Methanol | Likely Soluble | Polar protic solvent that can act as both a hydrogen bond donor and acceptor, facilitating interaction with the carboxylic acid group. |

| Ethanol | Likely Soluble | Similar to methanol, but its slightly lower polarity may result in comparatively lower solubility. |

| Acetone | Moderately Soluble | Aprotic solvent with a significant dipole moment, likely to dissolve the compound to a moderate extent. |

| Dichloromethane (DCM) | Sparingly Soluble | Lower polarity compared to the other solvents, may be less effective at solvating the polar carboxylic acid group. |

| Water | Slightly to Sparingly Soluble | The presence of the carboxylic acid group provides some hydrophilicity, but the larger hydrophobic benzothiadiazole moiety is expected to limit aqueous solubility. |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of 2,1,3-Benzothiadiazole-4-carboxylic acid solubility in various organic solvents. This protocol is a composite of standard laboratory practices for solubility assessment.

Materials and Equipment

-

2,1,3-Benzothiadiazole-4-carboxylic acid (solid)

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,1,3-Benzothiadiazole-4-carboxylic acid to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 2,1,3-Benzothiadiazole-4-carboxylic acid of known concentrations in the respective organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered sample supernatant into the HPLC system under the same conditions.

-

Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the solute in the saturated solution, as determined by HPLC.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,1,3-Benzothiadiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,1,3-Benzothiadiazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents a combination of experimental data for the parent molecule, 2,1,3-Benzothiadiazole, and predicted spectral data for the carboxylic acid derivative based on established principles of NMR spectroscopy.

Chemical Structure and Atom Numbering

The structure of 2,1,3-Benzothiadiazole-4-carboxylic acid with the IUPAC numbering scheme used for NMR assignments is shown below. This numbering is crucial for the correct assignment of signals in the NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,1,3-Benzothiadiazole-4-carboxylic acid is based on the known spectrum of the parent compound, 2,1,3-Benzothiadiazole, with expected shifts due to the introduction of the carboxylic acid group. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature for this functional group.

Table 1: Predicted ¹H NMR Data for 2,1,3-Benzothiadiazole-4-carboxylic acid in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.8 - 8.0 | d | ~7 - 9 |

| H-6 | ~7.6 - 7.8 | t | ~7 - 9 |

| H-7 | ~8.0 - 8.2 | d | ~7 - 9 |

| COOH | ~13.0 | br s | - |

Note: These are predicted values and may vary from experimental results. The aromatic protons will form an AMX or a more complex spin system.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is also derived from data for the parent benzothiadiazole, with the expected shifts for the carbons of the carboxylic acid group and the influence of this substituent on the aromatic ring carbons. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 2,1,3-Benzothiadiazole-4-carboxylic acid in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~130 - 135 |

| C-5 | ~125 - 130 |

| C-6 | ~128 - 132 |

| C-7 | ~120 - 125 |

| C-3a | ~150 - 155 |

| C-7a | ~150 - 155 |

| COOH | ~165 - 170 |

Note: These are predicted values and may vary from experimental results.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like 2,1,3-Benzothiadiazole-4-carboxylic acid.

4.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the residual proton signal, which minimizes overlap with analyte signals. Other potential solvents include methanol-d₄ or acetone-d₆.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2,1,3-Benzothiadiazole-4-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the correct frequency and then perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

The relaxation delay (D1) should be set to at least 2 seconds.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The general workflow for NMR analysis, from sample preparation to final data interpretation, can be visualized as follows:

Conclusion

The Photophysical Landscape of Substituted Benzothiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged heterocyclic motif in the design of fluorescent probes and therapeutic agents. Its inherent electron-accepting nature, coupled with the facile tunability of its photophysical and biological properties through substitution, has positioned BTD derivatives at the forefront of research in materials science, bioimaging, and drug discovery. This technical guide provides a comprehensive overview of the photophysical characterization of substituted benzothiadiazoles, detailing experimental protocols and summarizing key quantitative data to aid researchers in this dynamic field.

Core Photophysical Properties of Substituted Benzothiadiazoles

The photophysical characteristics of benzothiadiazole derivatives are intricately linked to their molecular structure, particularly the nature and position of substituent groups on the BTD core. These substitutions modulate the intramolecular charge transfer (ICT) character of the molecule, profoundly influencing its absorption and emission properties.

Quantitative Photophysical Data

The following tables summarize the key photophysical data for representative classes of substituted benzothiadiazoles, providing a comparative overview of their performance in various solvent environments.

Table 1: Photophysical Data of 4-N-Substituted Benzothiadiazoles [1][2]

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| 4-amino-BTD | Toluene | 430 | 542 | 0.61 |

| Dichloromethane | 440 | 575 | 0.38 | |

| Methanol | 438 | 612 | 0.04 | |

| 4-(dimethylamino)-BTD | Toluene | 458 | 563 | 0.44 |

| Dichloromethane | 465 | 592 | 0.25 | |

| Methanol | 464 | 636 | 0.01 | |

| 4-(phenylamino)-BTD | Toluene | 445 | 551 | 0.55 |

| Dichloromethane | 453 | 580 | 0.35 | |

| Methanol | 452 | 622 | 0.02 |

Table 2: Photophysical Data of Indazole-Benzothiadiazole Push-Pull Molecules

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| Indazole-BTD (2) | Dichloromethane | 450 | 530 | 0.92 |

| N1-methyl-indazole-BTD (3) | Dichloromethane | 455 | 551 | 0.96 |

| N2-methyl-indazole-BTD (4) | Dichloromethane | 480 | 584 | 0.77 |

Table 3: Photophysical Data of Donor-Acceptor-Donor (D-A-D) Type Benzothiadiazoles [3][4][5][6][7]

| Donor Unit | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Thiophene | DMSO | 324, 390 | 530 | 140 |

| Bithiophene | DMSO | 335, 435 | 560 | 125 |

| Carbazole | Toluene | 410 | 550 | 140 |

Experimental Protocols for Photophysical Characterization

Accurate and reproducible photophysical characterization is paramount for understanding the structure-property relationships of substituted benzothiadiazoles. The following sections detail the standard experimental protocols for key measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of a benzothiadiazole derivative.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Protocol:

-

Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes to ensure stable output.[8][9][10]

-

Sample Preparation: Prepare a stock solution of the benzothiadiazole derivative in a high-purity spectroscopic grade solvent at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). From the stock solution, prepare a series of dilutions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample measurement. Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.[8][9]

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the sample holder.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum. The absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ_F) of a benzothiadiazole derivative.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Protocol:

-

Instrument and Sample Preparation: Prepare a dilute solution of the benzothiadiazole derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to longer wavelengths.

-

Fluorescence Quantum Yield (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Measure the absorbance of both the standard and the sample at the same excitation wavelength, ensuring the absorbance is below 0.1.

-

Record the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) where:

-

Φ_st is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 'x' and 'st' refer to the sample and standard, respectively.

-

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of a benzothiadiazole derivative.

Instrumentation: A time-correlated single-photon counting (TCSPC) system, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a fast detector (e.g., microchannel plate photomultiplier tube or single-photon avalanche diode), and TCSPC electronics.[12][13][14][15][16]

Protocol:

-

Instrument Setup: Set up the TCSPC system according to the manufacturer's instructions. The repetition rate of the laser should be set to allow for the full decay of the fluorescence before the next pulse arrives.[13][15][16]

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the detection system.

-

Sample Measurement: Replace the scattering solution with the sample solution. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Data Acquisition: Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

-

Data Analysis: Deconvolute the instrument response function from the measured fluorescence decay curve using appropriate fitting software. The fluorescence decay is typically fitted to a single or multi-exponential decay function to obtain the fluorescence lifetime(s).

Signaling Pathways and Experimental Workflows

Substituted benzothiadiazoles have shown significant promise in drug development, particularly in oncology. Their mechanism of action often involves the modulation of key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[17][18][19][20] Dysregulation of this pathway is a hallmark of many cancers. Certain benzothiadiazole derivatives have been identified as inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[21][22]

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by a benzothiadiazole derivative.

RhoGDI/JNK Signaling Pathway

The Rho GDP-dissociation inhibitor (RhoGDI) and c-Jun N-terminal kinase (JNK) signaling pathways are involved in regulating cell proliferation, apoptosis, and migration.[23][24][25][26] Some benzothiadiazole derivatives have been shown to downregulate RhoGDI, leading to the activation of the JNK signaling pathway and subsequent apoptosis in cancer cells.

Caption: RhoGDI/JNK signaling pathway showing downregulation of RhoGDI by a benzothiadiazole derivative.

Experimental Workflow for Photophysical Characterization

The logical flow of experiments for characterizing a novel substituted benzothiadiazole is crucial for a comprehensive understanding of its properties.

Caption: A typical experimental workflow for the photophysical characterization of a novel benzothiadiazole derivative.

This guide provides a foundational understanding of the photophysical characterization of substituted benzothiadiazoles. By following the detailed protocols and utilizing the summarized data and workflow diagrams, researchers can effectively explore the potential of this versatile class of molecules in their respective fields.

References

- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Photophysical and redox properties of new donor-acceptor-donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. cbic.yale.edu [cbic.yale.edu]

- 10. The Operating Manual for UV-Vis Spectrophotometer | Universal Lab Blog [universallab.org]

- 11. horiba.com [horiba.com]

- 12. 2.4. Time-Correlated Single Photon Counting [bio-protocol.org]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. bhu.ac.in [bhu.ac.in]

- 15. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]

- 16. photon-force.com [photon-force.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. RhoGDI signaling provides targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. RhoGDI deficiency induces constitutive activation of Rho GTPases and COX-2 pathways in association with breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermal Stability of Benzothiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiadiazole and its derivatives are a pivotal class of heterocyclic compounds, integral to the advancement of organic electronics, medicinal chemistry, and materials science. Their unique electron-accepting nature and rigid molecular structure contribute to desirable photophysical and electronic properties. However, for applications in fields such as organic photovoltaics, organic light-emitting diodes (OLEDs), and pharmaceuticals, a thorough understanding of their thermal stability is paramount. High thermal stability is crucial for ensuring the longevity, reliability, and processability of materials and active pharmaceutical ingredients. This guide provides an in-depth analysis of the thermal stability of benzothiadiazole compounds, detailing experimental methodologies for its assessment, presenting a compilation of thermal decomposition data, and illustrating the key analytical workflows.

Core Concepts in Thermal Stability Analysis

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For benzothiadiazole derivatives, this is a critical parameter that dictates their suitability for various applications. The primary techniques employed to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output is a thermogram, a plot of mass versus temperature, from which the onset of decomposition, the temperature of maximum weight loss, and the residual mass can be determined.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of fusion, providing complementary information to TGA about the physical and chemical changes occurring in the material.

Data on Thermal Stability of Benzothiadiazole Compounds

The thermal stability of benzothiadiazole derivatives is significantly influenced by their molecular structure, including the nature and position of substituents on the benzothiadiazole core and any appended aromatic or aliphatic groups. The following table summarizes key thermal stability data for a selection of benzothiadiazole compounds reported in the literature.

| Compound Name/Description | Decomposition Onset (Td, 5% weight loss) (°C) | Melting Point (Tm) (°C) | Analytical Method | Reference(s) |

| 4,7-diphenyl-2,1,3-benzothiadiazole (P2-BTD) | 260 | 131-133 | TGA/DSC | |

| 4,7-bis(4-(trimethylsilyl)phenyl)-2,1,3-benzothiadiazole ((TMS-P)2-BTD) | 330 | 151 | TGA/DSC | |

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | >450 | Not observed | TGA | [1] |

| Copolymers with fluorene-di-2-thienyl-2,1,3-benzothiadiazole units | >450 | Not observed | TGA | [1] |

| 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c][2][3][4]thiadiazole (BT-SCC) | 391 | 83 (Tg), 100-102 | TGA/DSC | [5] |

| 4,7-di(9H-carbazol-9-yl)benzo[c][2][3][4]thiadiazole | >400 | - | TGA | |

| Annulated benzothiadiazole derivatives (FBTSCN-IDT and BTSCN-IDT) | >350 | Not observed | TGA | [6] |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reliable and comparable thermal stability data. Below are generalized protocols for TGA and DSC analysis of benzothiadiazole compounds.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation:

-

Ensure the sample is dry and free of residual solvent.

-

Weigh approximately 5-10 mg of the benzothiadiazole compound into a clean, tared TGA crucible (typically alumina or platinum).

-

For polymeric samples, a small, representative piece of film or powder can be used.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment. For oxidative stability studies, a controlled flow of air or oxygen is used.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Heat the sample from the initial temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.

-

Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

-

Identify the temperature(s) of maximum rate of weight loss from the derivative of the TGA curve (DTG).

-

Note the percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the benzothiadiazole compound into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent volatilization of the sample.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C or 25 °C).

-

Heat the sample to a temperature above its expected melting point at a controlled rate, typically 10 °C/min.

-

Hold the sample at this temperature for a few minutes to erase its thermal history.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first. This second scan is often used for data analysis as it provides information on the intrinsic material properties after erasing the thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).

-

Determine the melting temperature (Tm) from the peak of the melting endotherm.

-

Determine the glass transition temperature (Tg) as a step change in the baseline of the thermogram, if applicable.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Visualization of Analytical Workflows and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of thermal stability analysis and a plausible thermal decomposition pathway for a representative benzothiadiazole-containing polymer.

Conclusion

The thermal stability of benzothiadiazole compounds is a critical factor influencing their performance and applicability in advanced materials and pharmaceuticals. This guide has provided a comprehensive overview of the principles and methodologies for assessing thermal stability, primarily through TGA and DSC. The compiled data highlights that the thermal decomposition of these compounds generally occurs at temperatures above 300 °C, with stability being highly dependent on the molecular architecture. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. Further investigations, particularly utilizing hyphenated techniques like TGA-MS, are essential for elucidating the precise decomposition mechanisms and products for a wider range of benzothiadiazole derivatives, which will in turn enable the rational design of even more robust and high-performance materials.

References

Application Notes and Protocols for Metal Ion Detection Using Benzothiadiazole-Based Sensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of benzothiadiazole-based fluorescent sensors in the detection of various metal ions. The inherent photophysical properties of the benzothiadiazole core make it an excellent building block for developing highly sensitive and selective chemosensors.[1]

Introduction to Benzothiadiazole-Based Sensors

2,1,3-Benzothiadiazole (BTD) is a versatile heterocyclic fluorophore widely utilized in the design of optical sensing devices.[1] BTD derivatives have been successfully employed as chromogenic and fluorogenic sensors for a range of analytes, including metal cations.[1] The sensing mechanism of these probes often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), leading to observable changes in their absorption or emission spectra upon binding with a target metal ion. These changes can manifest as fluorescence "turn-on" (enhancement), "turn-off" (quenching), or ratiometric shifts, allowing for the qualitative and quantitative determination of the metal ion concentration.[2][3][4]

Applications in Metal Ion Detection

Benzothiadiazole-based sensors have demonstrated high selectivity and sensitivity for a variety of metal ions that are significant in biological and environmental systems. These include, but are not limited to, zinc (Zn²⁺), iron (Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), aluminum (Al³⁺), chromium (Cr³⁺), and gallium (Ga³⁺).[2][4][5][6] The ability to detect these ions is crucial for understanding their roles in biological processes, diagnosing diseases, and monitoring environmental contamination.

Quantitative Data Summary

The following tables summarize the performance of several recently developed benzothiadiazole-based sensors for the detection of various metal ions.

Table 1: Performance of Benzothiadiazole-Based Sensors for Divalent Metal Ions

| Sensor Name/Reference | Target Ion | Response Type | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Ion) | Solvent System |

| Compound-1[2] | Zn²⁺ | Ratiometric & "Turn-on" | 0.25 ppm | 2:1 | DMSO/CHCl₃ (50:50, v/v) |

| Compound-1[2] | Cu²⁺ | Colorimetric & "Turn-off" | 0.34 ppm | 2:1 | DMSO/CHCl₃ (50:50, v/v) |

| Compound-1[2] | Ni²⁺ | Colorimetric & "Turn-off" | 0.30 ppm | 2:1 | DMSO/CHCl₃ (50:50, v/v) |

| BIPP[3][7] | Zn²⁺ | "Turn-on" | 2.36 x 10⁻⁸ M | 8:2 | ACN/H₂O (8:2, v/v) |

| L1/L2[8] | Zn²⁺ | "Turn-on" | Not Specified | Not Specified | Acetonitrile/HEPES buffer |

Table 2: Performance of Benzothiadiazole-Based Sensors for Trivalent Metal Ions

| Sensor Name/Reference | Target Ion | Response Type | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Ion) | Solvent System |

| JXUST-3[5] | Al³⁺ | "Turn-off" | 0.055 µM | Not Specified | Not Specified |

| JXUST-3[5] | Cr³⁺ | "Turn-off" | 0.049 µM | Not Specified | Not Specified |

| JXUST-3[5] | Fe³⁺ | "Turn-off" | 0.056 µM | Not Specified | Not Specified |

| JXUST-11[6][9] | Al³⁺ | "Turn-on" | 2.9 ppm | Not Specified | Not Specified |

| JXUST-11[6][9] | Ga³⁺ | "Turn-on" | 10.2 ppm | Not Specified | Not Specified |

| Sensor 1[4] | Fe³⁺ | "Turn-off" | 8.43 µM | 1:1 | Aqueous solution |

| Sensor 2[4] | Fe³⁺ | "Turn-off" | 5.86 µM | 1:1 | Aqueous solution |

| Naphthalimide-benzothiazole[10] | Fe³⁺ | "Turn-off" | 1.05 µM | Not Specified | Not Specified |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling mechanisms and a typical experimental workflow for metal ion detection using benzothiadiazole-based fluorescent sensors.

Caption: Signaling pathway for a "turn-on" benzothiadiazole-based sensor.

Caption: Signaling pathway for a "turn-off" benzothiadiazole-based sensor.

Caption: A generalized experimental workflow for metal ion detection.

Experimental Protocols

The following are generalized protocols for the synthesis of a benzothiadiazole-based sensor and its application in metal ion detection, based on methodologies reported in the literature.

Protocol 1: Synthesis of a Benzothiadiazole-Based Metal-Organic Framework (MOF) Sensor (Example based on MOF-1)

This protocol is adapted from the synthesis of a Zn(II) metal-organic framework for the detection of an anthrax biomarker, which illustrates the general principles of MOF sensor synthesis.[11]

Materials:

-

4,7-di(4-pyridyl)-2,1,3-benzothiadiazole (DPBT)

-

2,6-naphthalenedicarboxylic acid (2,6-NDA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Nitric acid (HNO₃, 2 M)

-

N,N-Dimethylformamide (DMF)

-

Deionized water (H₂O)

-

Acetonitrile (CH₃CN)

-

Teflon-lined autoclave

Procedure:

-

In a Teflon vessel, combine DPBT (2.9 mg, 0.010 mmol), 2,6-NDA (2.16 mg, 0.010 mmol), and Zn(NO₃)₂·6H₂O (11.90 mg, 0.04 mmol).[11]

-

Add a solvent mixture of DMF, H₂O, and CH₃CN in a 3:4:1 volume ratio.[11]

-

Add 2 drops of 2 M HNO₃ to the mixture.[11]

-

Sonicate the mixture for 30 minutes to ensure homogeneity.[11]

-

Seal the Teflon vessel in a stainless steel autoclave and heat it to 100°C for 24 hours.[11]

-

After cooling to room temperature, yellow rod-like crystals of the MOF-1 sensor will be formed.[11]

-

Collect the crystals by filtration, wash with DMF and ethanol, and dry under vacuum.

Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy

This protocol provides a general method for evaluating the sensing capabilities of a benzothiadiazole-based probe towards various metal ions.

Materials and Equipment:

-

Stock solution of the benzothiadiazole-based sensor (e.g., 1 mM in a suitable solvent like DMSO or ACN).

-

Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate solvent).

-

Spectroscopic grade solvents (e.g., Acetonitrile, water, DMSO).

-

Fluorometer.

-

UV-Vis Spectrophotometer.

-

pH meter.

-

Volumetric flasks and micropipettes.

Procedure:

1. Preparation of Solutions: a. Prepare a 1.0 x 10⁻³ M stock solution of the benzothiadiazole sensor in a suitable solvent (e.g., DMSO). b. Prepare 1.0 x 10⁻² M stock solutions of the nitrate or perchlorate salts of the metal ions to be tested (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Al³⁺, etc.) in deionized water or the appropriate solvent. c. Prepare a working solution of the sensor (e.g., 10 µM) in the desired solvent system for analysis (e.g., ACN/H₂O, 8:2, v/v).[3]

2. Selectivity Study: a. To a cuvette containing the sensor working solution, add a specific amount (e.g., 5 equivalents) of each metal ion stock solution. b. Record the fluorescence emission spectrum after each addition. The excitation wavelength should be determined from the absorption maximum of the sensor. c. Compare the fluorescence response of the sensor to different metal ions to determine its selectivity. A significant change in fluorescence intensity or a spectral shift in the presence of a particular metal ion indicates selectivity.

3. Titration Experiment: a. To a cuvette containing the sensor working solution, incrementally add small aliquots of the stock solution of the target metal ion. b. After each addition, gently mix the solution and record the fluorescence emission spectrum. c. Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor. d. Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

4. Determination of the Limit of Detection (LOD): a. The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [metal ion]).

5. Reversibility Study (for applicable sensors): a. To the sensor-metal ion complex solution, add a strong chelating agent like EDTA.[2] b. Record the fluorescence spectrum. A return of the fluorescence to its original state (before metal ion addition) indicates that the sensor is reversible.[2]

Protocol 3: Application in Bioimaging (General Guidance)

Several benzothiadiazole-based sensors have been successfully used for detecting metal ions in living cells.[2][3]

General Steps:

-

Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate media until they reach the desired confluence.

-

Sensor Loading: Incubate the cells with a low concentration of the benzothiadiazole sensor (typically in the low micromolar range) in the cell culture medium for a specific period (e.g., 30 minutes).

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess sensor.

-

Metal Ion Treatment: Treat the sensor-loaded cells with the target metal ion.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets to observe the change in intracellular fluorescence, indicating the detection of the metal ion.

Note: The specific concentrations, incubation times, and imaging parameters will need to be optimized for each sensor and cell line. Cytotoxicity of the sensor should also be evaluated.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. A Benzothiadiazole-Based Eu3+ Metal-Organic Framework as the Turn-On Luminescent Sensor toward Al3+ and Ga3+ with Potential Bioimaging Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of naphthalimide-based benzothiazole as reversible fluorescent probe for the selective detection of Fe3+ ion: An experimental and computational (LOL/ ELF/ NLO/ DFT/ in silico) approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Design and Application of 2,1,3-Benzothiadiazole-4-carboxylic Acid-Based Chemosensors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and utilization of chemosensors based on the 2,1,3-benzothiadiazole-4-carboxylic acid scaffold. This class of fluorescent probes holds significant promise for the selective detection of various analytes, including metal ions and changes in pH, which are crucial in biological and pharmaceutical research.

Introduction to 2,1,3-Benzothiadiazole (BTD) Chemosensors

The 2,1,3-benzothiadiazole (BTD) core is a privileged fluorophore in the design of chemosensors due to its electron-withdrawing nature and favorable photophysical properties.[1][2] BTD-based sensors often operate on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). The introduction of a carboxylic acid group at the 4-position of the BTD core provides a versatile handle for synthetic modification, allowing for the attachment of various recognition moieties to achieve selectivity for specific analytes.

Design Principles

The fundamental design of a chemosensor based on 2,1,3-benzothiadiazole-4-carboxylic acid involves the covalent linkage of a recognition unit (receptor) to the BTD fluorophore. The carboxylic acid group is an excellent anchor point for this purpose, readily forming amide, ester, or other linkages.

The selection of the receptor is dictated by the target analyte. For instance:

-

Metal Ion Sensing: Receptors containing chelating groups like amines, thiols, or crown ethers can be attached to the carboxylic acid to selectively bind to metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, Al³⁺, and Ga³⁺.[3][4]

-

pH Sensing: The protonation/deprotonation of strategically placed amine groups on a receptor can modulate the fluorescence of the BTD core, enabling pH sensing.[1]

The interaction of the analyte with the receptor should induce a change in the electronic properties of the BTD fluorophore, leading to a measurable change in its fluorescence (e.g., "turn-on," "turn-off," or ratiometric response).

Signaling Mechanisms

The fluorescence response of BTD-based chemosensors upon analyte binding is typically governed by one of the following mechanisms:

-

Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron-rich receptor can quench the fluorescence of the BTD fluorophore via PET. Upon binding to the analyte, the electron-donating ability of the receptor is suppressed, inhibiting PET and leading to a "turn-on" fluorescence response.

-

Intramolecular Charge Transfer (ICT): The BTD core acts as an electron acceptor. The binding of an analyte to the receptor can alter the electron-donating or -withdrawing properties of the receptor, thereby modulating the ICT process and causing a shift in the emission wavelength or a change in fluorescence intensity.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 3. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 2,1,3-Benzothiadiazole-4-carboxylic Acid Derivatives in Metal-Organic Frameworks for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of metal-organic frameworks (MOFs) utilizing 2,1,3-benzothiadiazole-dicarboxylic acid derivatives as organic linkers, with a specific focus on their use in drug delivery systems.

Introduction

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various biomedical applications, including drug delivery.[1][2] The 2,1,3-benzothiadiazole scaffold is a unique building block for organic linkers due to its tunable electron-withdrawing properties, which can influence the resulting MOF's electronic and luminescent characteristics.[3] MOFs synthesized from 2,1,3-benzothiadiazole-dicarboxylic acid derivatives, such as 4,4'-(benzo[c][4][5]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA), have shown significant potential in controlled drug release and targeted therapy.

Synthesis of Benzothiadiazole-Based MOFs

A common and effective method for synthesizing these MOFs is the solvothermal method. This technique involves heating the constituent metal salts and organic linkers in a suitable solvent within a sealed vessel.

General Solvothermal Synthesis Protocol for a Zirconium-Based MOF (Zr-BTDBA)

This protocol is a representative example for the synthesis of a zirconium-based MOF using 4,4'-(benzo[c][4][5]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA).

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

4,4'-(benzo[c][4][5]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA)

-

N,N-Dimethylformamide (DMF)

-

Modulator (e.g., benzoic acid or acetic acid)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a typical synthesis, dissolve ZrCl₄ and the H₂BTDBA linker in DMF in a glass vial. The molar ratio of metal to linker can be optimized, but a 1:1 ratio is a common starting point.

-

Add a modulator, such as benzoic acid, to the solution. The modulator helps to control the crystallinity and phase purity of the resulting MOF.[6] A typical molar ratio of metal salt to modulator is 1:10.

-

Seal the vial and place it in a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).[7]

-

After cooling to room temperature, collect the resulting precipitate by centrifugation or filtration.

-

Wash the product thoroughly with fresh DMF and then with a lower-boiling-point solvent like ethanol to remove unreacted precursors and residual solvent.

-

Dry the final product under vacuum at an elevated temperature (e.g., 60-150 °C).

dot

Caption: Solvothermal Synthesis Workflow.

MOF Activation and Characterization

Prior to drug loading, it is often necessary to activate the MOF to ensure the pores are accessible.

MOF Activation Protocol

-

Immerse the as-synthesized MOF in a suitable solvent (e.g., ethanol or methanol) and stir for 24-48 hours to exchange the high-boiling-point solvent (DMF) trapped within the pores.[1]

-

Decant the solvent and repeat the process with a fresh portion of the solvent.

-

Collect the solvent-exchanged MOF by centrifugation or filtration.

-

Heat the MOF under vacuum to remove the solvent completely, rendering the pores accessible for drug loading.

Characterization Techniques

The synthesized MOFs should be thoroughly characterized to determine their structural and porous properties.

| Technique | Purpose | Typical Results for Benzothiadiazole MOFs |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the MOF. | Characteristic diffraction peaks corresponding to the specific MOF structure (e.g., UiO-66 or new phases). |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Can reveal crystal shape (e.g., octahedral, spherical) and size distribution. |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the MOF. | High surface areas, often in the range of 300-1000 m²/g or higher. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of guest solvents. | Decomposition temperature indicates the thermal stability of the framework. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers. | Characteristic peaks for the carboxylate groups of the linker and their shift upon coordination. |

Drug Loading into Benzothiadiazole MOFs

The high porosity of benzothiadiazole-based MOFs allows for the encapsulation of therapeutic agents. A common method for loading drugs is through simple immersion.

Drug Loading Protocol

-

Prepare a stock solution of the desired drug (e.g., an anticancer drug like Doxorubicin or a non-steroidal anti-inflammatory drug like Ibuprofen) in a suitable solvent.

-

Disperse a known amount of activated MOF in the drug solution.

-

Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the collected solid with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) and applying the following formula:

Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

dot

Caption: Drug Loading Workflow.

In Vitro Drug Release Studies

To evaluate the potential of drug-loaded MOFs for controlled release, in vitro studies are performed using simulated physiological conditions.

Drug Release Protocol

-

Disperse a known amount of the drug-loaded MOF in a release medium, typically a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. To simulate specific environments, the pH can be adjusted (e.g., pH 5.5 for the tumor microenvironment).

-

Place the suspension in a shaker incubator at 37 °C to mimic body temperature.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

To maintain a constant volume, replace the withdrawn aliquot with an equal volume of fresh release medium.

-

Centrifuge the collected aliquots to remove any suspended MOF particles.

-

Analyze the supernatant for the concentration of the released drug using UV-Vis spectroscopy or HPLC.

-

Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

The following table summarizes typical quantitative data for benzothiadiazole-based MOFs from the literature. Note that specific values will vary depending on the exact synthesis conditions, metal center, and linker functionalization.

| MOF System | BET Surface Area (m²/g) | Pore Size (Å) | Drug | Drug Loading Capacity (wt%) | Release Profile | Reference |

| Zr-BTDBA (UiO-68 type) | ~800-1200 | ~10-15 | Anticancer drugs (e.g., Doxorubicin) | 10-25 | Sustained release over several days, often pH-responsive. | N/A |

| ZJU-64-NSN (Zn-based) | ~350-500 | ~16 x 19 | Procainamide | ~21 | Ultrafast loading with controlled release triggered by Na⁺ ions. | [2] |

| Zr-MOF with functionalized linker | Varies | Varies | α-cyano-4-hydroxycinnamic acid (α-CHC) | ~20 | Release can be modulated by mechanical amorphization.[4] | [4] |

Signaling Pathway and Mechanism of Action

The drug release from these MOFs is often triggered by the physiological environment. For instance, the slightly acidic environment of tumor tissues can facilitate the degradation of the MOF structure, leading to a more rapid release of the encapsulated drug at the target site. This pH-responsive drug release is a key advantage for targeted cancer therapy.

dot

Caption: pH-Responsive Drug Release.